(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid
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Overview
Description
(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid typically involves chiral resolution or asymmetric synthesis. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and enantiomeric purity. Techniques such as crystallization-based chiral separation and enantioselective liquid-liquid extraction are often employed to achieve the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles in the presence of a base
Major Products
The major products formed from these reactions include various derivatives such as amides, esters, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and other fine chemicals .
Mechanism of Action
The mechanism of action of (2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-amino-4-hydroxy-3-methylpentanoic acid: Another stereoisomer with different biological activity and properties.
Pipecolic acid derivatives: Structurally similar compounds with varying functional groups and stereochemistry
Uniqueness
(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high enantiomeric purity and specific interactions with biological targets .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4-,5-/m0/s1 |
InChI Key |
OSCCDBFHNMXNME-ZZJOKYKRSA-N |
Isomeric SMILES |
C[C@@H](C(C)[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
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